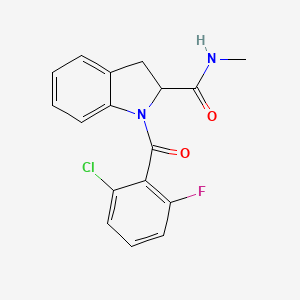
1-(2-chloro-6-fluorobenzoyl)-N-methylindoline-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(2-chloro-6-fluorobenzoyl)-N-methylindoline-2-carboxamide" is not directly mentioned in the provided papers. However, the papers discuss related compounds and methodologies that could be relevant to the synthesis and analysis of similar carboxamide-based structures. The first paper describes an efficient asymmetric synthesis of a carboxamide derivative that could potentially treat human papillomavirus infections. This synthesis involves an asymmetric reductive amination and the use of 1-propylphosphonic acid cyclic anhydride (T3P) for amide formation, which could be analogous to methods used for synthesizing the compound . The second paper reports a two-step synthesis of 1-arylindazole-3-carboxamides, which, like the target compound, includes an indazole moiety and a carboxamide functional group. This synthesis utilizes isocyanides and a Buchwald–Hartwig intramolecular cyclization, which might offer insights into the molecular structure and potential synthetic routes for the compound of interest .
Synthesis Analysis
The synthesis of complex carboxamide derivatives often involves multi-step reactions that require careful planning and execution. The asymmetric synthesis described in the first paper could provide a template for the synthesis of "this compound" by adapting the asymmetric reductive amination step and the amide coupling conditions. The second paper outlines a convergent synthesis approach that could be modified to incorporate the specific substituents found in the target compound. The chemoselective Buchwald–Hartwig cyclization mentioned could be particularly useful for forming the indoline ring system present in the compound.
Molecular Structure Analysis
The molecular structure of "this compound" would likely exhibit characteristics similar to the compounds discussed in the papers. The presence of a carboxamide group is known to influence the molecule's hydrogen bonding potential and polarity . The indoline moiety would contribute to the compound's three-dimensional structure and could affect its binding affinity to biological targets. The chloro and fluoro substituents on the benzoyl group would also impact the electronic distribution and overall reactivity of the molecule.
Chemical Reactions Analysis
While the provided papers do not directly address the chemical reactions of "this compound," they do provide insight into the types of reactions that similar compounds can undergo. The asymmetric reductive amination process described in the first paper suggests that the target compound could potentially participate in similar stereoselective reactions. The second paper's mention of Buchwald–Hartwig cyclization implies that the target compound might also be amenable to intramolecular cyclization reactions, which could be used to modify its structure or introduce new functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of "this compound" would be influenced by its functional groups and overall molecular architecture. The carboxamide linkage is known to affect solubility and melting point, while the halogen substituents could influence the compound's lipophilicity and reactivity . The indoline ring system may also play a role in the compound's stability and conformational preferences. Although the exact properties of the compound are not discussed in the papers, the methodologies and compounds they describe provide a foundation for predicting and analyzing the properties of similar molecules.
科学的研究の応用
Development of Fluorine-18-labeled 5-HT1A Antagonists
Researchers synthesized fluorinated derivatives of WAY 100635, a compound structurally related to "1-(2-chloro-6-fluorobenzoyl)-N-methylindoline-2-carboxamide", to explore their biological properties and potential use in medical imaging, particularly Positron Emission Tomography (PET) scans. The study found that these derivatives showed promise in assessing dynamic changes in serotonin levels, which is crucial for understanding various psychiatric and neurological disorders (Lang et al., 1999).
Synthesis and Antimicrobial Study of Fluoroquinolone-based 4-thiazolidinones
Another research avenue involves the synthesis of fluoroquinolone-based compounds, highlighting their potential antimicrobial activities. These studies suggest the chemical's structural framework could serve as a basis for developing new antibacterial and antifungal agents, addressing the need for novel treatments against resistant bacterial strains (Patel & Patel, 2010).
Synthesis and Cytotoxic Activity of Carboxamide Derivatives
Further research into carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, which share a core structure with "this compound", showed potent cytotoxicity against certain cancer cell lines. This highlights the compound's potential as a lead for developing new anticancer drugs, offering hope for more effective therapies (Deady et al., 2005).
Novel Synthesis Techniques in Drug Discoveries
The telescoping process applied in synthesizing key intermediates for drug discoveries, including compounds related to "this compound", improved the efficiency of drug development processes. This research could streamline the production of new drugs, making it quicker and more cost-effective to bring new treatments to market (Nishimura & Saitoh, 2016).
Analgesic Activity of Pyrazoles and Triazoles
The study of new pyrazoles and triazoles bearing a quinazoline moiety, related to the core structure of "this compound", for their analgesic activity, demonstrates the compound's potential application in developing new pain management therapies. These findings could lead to the discovery of novel analgesics with improved efficacy and safety profiles (Saad, Osman, & Moustafa, 2011).
将来の方向性
特性
IUPAC Name |
1-(2-chloro-6-fluorobenzoyl)-N-methyl-2,3-dihydroindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN2O2/c1-20-16(22)14-9-10-5-2-3-8-13(10)21(14)17(23)15-11(18)6-4-7-12(15)19/h2-8,14H,9H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGDLPXMRGMBAGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC2=CC=CC=C2N1C(=O)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

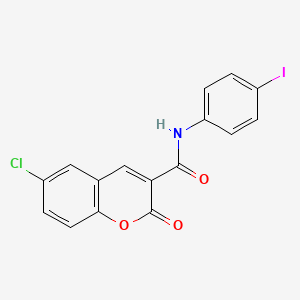
![N'-(2-methoxy-2-phenylbutyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide](/img/structure/B2532961.png)
![4-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic Acid](/img/structure/B2532963.png)



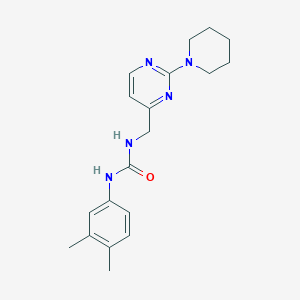
![N~1~-(2,3-dimethylphenyl)-2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2532971.png)
![1'-(5-fluorobenzo[b]thiophene-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2532973.png)
![N-benzyl-1-[(2,6-dichlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2532974.png)
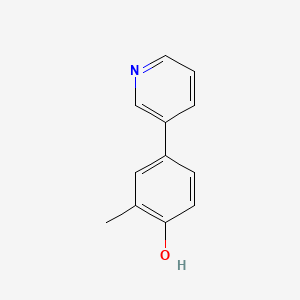
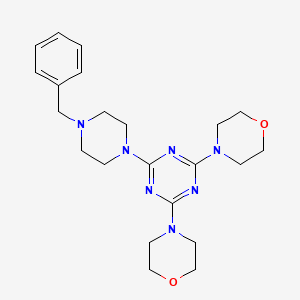
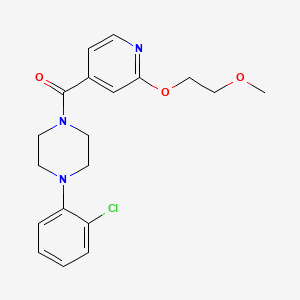
![5-Phenyl-2-pyrimidin-2-yl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2532981.png)